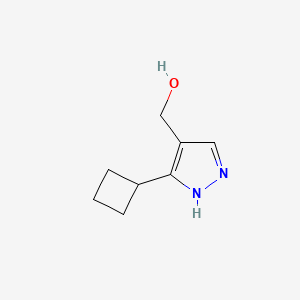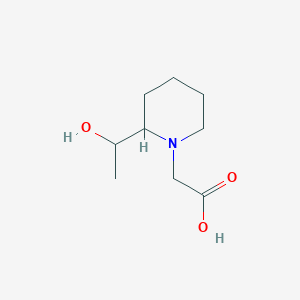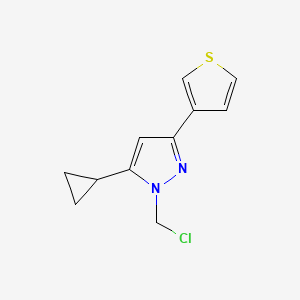
(3-シクロブチル-1H-ピラゾール-4-イル)メタノール
概要
説明
“(3-cyclobutyl-1H-pyrazol-4-yl)methanol”, also known as CBPM, is a chemical compound that belongs to the class of pyrazole derivatives. It has a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-cyclobutyl-1H-pyrazol-4-yl)methanol” consists of a cyclobutyl group attached to the 3-position of a pyrazole ring, with a methanol group attached to the 4-position of the pyrazole ring . The InChI code for this compound is 1S/C8H12N2O/c11-6-7-4-5-10(9-7)8-2-1-3-8/h4-5,8,11H,1-3,6H2 .Physical And Chemical Properties Analysis
“(3-cyclobutyl-1H-pyrazol-4-yl)methanol” is a liquid at room temperature . The InChI key for this compound is PJMYKXRUXZGXSL-UHFFFAOYSA-N .科学的研究の応用
化学教育
比較的簡単な合成と修飾が可能であるため、この化合物は化学教育における実習実験に適しています。これは、求核置換反応や有機合成の原理などの概念を教えるための実用的な例を提供します。
これらのアプリケーションのそれぞれは、化合物がさまざまな科学研究分野でどのように役立つかを示しており、汎用性の高い化学ツールとしての重要性を強調しています。 検索結果では、具体的な応用例は示されていませんでしたが、このような化合物がこれらの分野で果たす一般的な役割は、化学研究コミュニティで広く確立されています .
作用機序
The mechanism of action of (3-cyclobutyl-1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to involve the formation of a cyclic ether, which can form hydrogen bonds with other molecules. This can lead to the formation of a stable complex, which can then interact with other molecules in the body. This interaction can lead to a variety of effects, depending on the target molecule.
Biochemical and Physiological Effects
(3-cyclobutyl-1H-pyrazol-4-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which can lead to a variety of effects, such as the inhibition of cell growth and the inhibition of the synthesis of proteins and other molecules. In addition, it has been shown to have anti-inflammatory effects, as well as anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of using (3-cyclobutyl-1H-pyrazol-4-yl)methanol in laboratory experiments is its stability. It is relatively stable in a variety of solvents, and it is not easily degraded by light or heat. In addition, it is relatively easy to synthesize, and it is relatively inexpensive. However, it is important to note that (3-cyclobutyl-1H-pyrazol-4-yl)methanol is a relatively toxic compound, and it can be harmful if not handled properly.
将来の方向性
There are a number of potential future directions for research into (3-cyclobutyl-1H-pyrazol-4-yl)methanol. One potential area of research is to explore the potential therapeutic applications of (3-cyclobutyl-1H-pyrazol-4-yl)methanol. For example, further research could be conducted to explore the potential of (3-cyclobutyl-1H-pyrazol-4-yl)methanol to act as an inhibitor of enzymes, such as proteases and phosphatases, or to explore its potential anti-inflammatory and anti-cancer effects. Another potential area of research is to explore the potential of (3-cyclobutyl-1H-pyrazol-4-yl)methanol to be used as a drug delivery system. This could involve exploring the potential of (3-cyclobutyl-1H-pyrazol-4-yl)methanol to be used as a carrier for drugs, or to be used as a stabilizing agent for drugs. Finally, further research could be conducted to explore the potential of (3-cyclobutyl-1H-pyrazol-4-yl)methanol to be used as a synthetic building block for the synthesis of other compounds.
Safety and Hazards
The safety information for “(3-cyclobutyl-1H-pyrazol-4-yl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
(5-cyclobutyl-1H-pyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-5-7-4-9-10-8(7)6-2-1-3-6/h4,6,11H,1-3,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDQLAXYMOHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)
![methyl 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482221.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)
![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)
![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482225.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)
![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)

![N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1482235.png)
